3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
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Overview
Description
3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3. It is characterized by a cyclohexene ring substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,6,6-trimethylcyclohexene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 3-hydroxy-2,6,6-trimethylcyclohexane-1-carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 3-oxo-2,6,6-trimethylcyclohexene-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-2,6,6-trimethylcyclohexane-1-carboxylic acid.
Substitution: Formation of 3-halogen-2,6,6-trimethylcyclohexene-1-carboxylic acid.
Scientific Research Applications
3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,6,6-trimethylcyclohexene-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
3-Hydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Methyl 3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFWVKHFTZVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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